

"1-Pentanamine, N,N-diethyl" molecular weight and formula

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Compound of Interest

Compound Name: 1-Pentanamine, N,N-diethyl

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A Technical Guide to 1-Pentanamine, N,N-diethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental molecular properties of **1-Pentanamine**, **N,N-diethyl**. The information is curated to support research and development activities, offering key data points in a structured format.

Molecular Identity and Properties

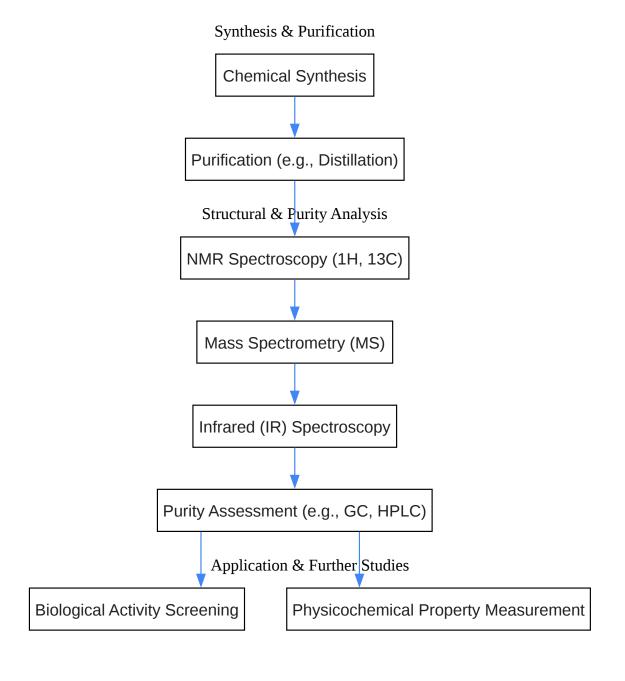
1-Pentanamine, N,N-diethyl, is a tertiary amine with a straightforward aliphatic structure. Its core physicochemical properties are essential for a range of applications, from synthetic chemistry to material science.

Property	Value	Source
Molecular Formula	C9H21N	[1][2]
Molecular Weight	143.27 g/mol	[1]
IUPAC Name	N,N-diethylpentan-1-amine	[1]
CAS Number	2162-91-6	[1][2]

Experimental Data and Characterization



While specific, detailed experimental protocols for the synthesis or analysis of **1-Pentanamine**, **N,N-diethyl** are not readily available in the public domain, a general workflow for the characterization of such a compound would typically involve the following steps. This logical workflow is presented to guide researchers in establishing the identity and purity of this and similar chemical entities.





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References

- 1. 1-Pentanamine, N,N-diethyl | C9H21N | CID 524212 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemnet.com [chemnet.com]
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